molecular formula C11H10N4O2S B352132 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile CAS No. 106368-34-7

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile

Cat. No. B352132
CAS RN: 106368-34-7
M. Wt: 262.29g/mol
InChI Key: IOVAWZLOAGNYBV-UHFFFAOYSA-N
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Description

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile is a chemical compound with the CAS Number: 106368-34-7 . Its IUPAC name is 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbonitrile . It has a molecular weight of 262.29 .


Synthesis Analysis

The synthesis of 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile involves various reactions. For instance, it has been used for the preparation of novel pyrazoles and pyrazolo . A new series of pyrazolo derivatives was synthesized by the reaction of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile as a key starting material with various electrophilic and nucleophilic reagents .


Molecular Structure Analysis

The molecular structure of 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is 1S/C11H10N4O2S/c1-8-2-4-10(5-3-8)18(16,17)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3 .


Chemical Reactions Analysis

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile undergoes various chemical reactions. For example, the reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone yielded the pyrazolo . Another study reported the synthesis of pyrazolo derivatives by the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine .


Physical And Chemical Properties Analysis

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile: is used in the one-pot synthesis of pyrazole derivatives. Utilizing alumina–silica-supported MnO2 as a recyclable catalyst in water, this method provides an environmentally benign approach to creating highly functionalized pyrazole scaffolds . These scaffolds are significant due to their wide range of biological activities.

Pharmaceutical Applications

The compound serves as a precursor for various biologically active scaffolds. It has been incorporated into pharmaceuticals as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumor compounds .

Enzymatic Inhibition

Derivatives of 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile have been explored as inhibitors of enzymes such as CDK2/cyclin A2. These inhibitors play a crucial role in the regulation of the cell cycle and are potential targets for cancer therapy .

Green Chemistry

The compound is involved in multicomponent reactions (MCRs) that are recommended for the synthesis of complex molecules. The use of green solvents and heterogeneous catalysts in these reactions makes the process more sustainable and environmentally friendly .

Safety And Hazards

The safety information for 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile includes several hazard statements such as H302, H315, H319, H335 . The precautionary statements include P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, P403 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

The future directions for 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile could involve further exploration of its synthesis methods and potential applications. Given its broad spectrum of biological activities, it could be a promising candidate for drug discovery .

properties

IUPAC Name

5-amino-1-(4-methylphenyl)sulfonylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-8-2-4-10(5-3-8)18(16,17)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVAWZLOAGNYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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